2-Benzylpiperidine hydrochloride

Übersicht

Beschreibung

2-Benzylpiperidine hydrochloride is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is significantly less potent. The compound primarily boosts norepinephrine levels with minimal effect on dopamine levels . Its primary use is as a synthetic intermediate in the manufacture of other drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride with piperidine under basic conditions to form 2-Benzylpiperidine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Analyse Chemischer Reaktionen

Substitution Reactions

The piperidine nitrogen and benzyl group participate in nucleophilic and electrophilic substitution processes:

Mechanistic Insights :

- N-Alkylation : Deprotonation by NaOH generates a nucleophilic amine that attacks benzyl bromide's electrophilic carbon .

- Electrophilic Substitution : The benzyl ring undergoes nitration at meta/para positions due to piperidine's electron-donating effects .

Reductive Transformations

Catalytic hydrogenation and hydride reductions modify both the aromatic and heterocyclic components:

*In derivatives containing nitrile substituents

Oxidation Reactions

Controlled oxidation modifies electronic properties and generates bioactive metabolites:

Key Finding : N-Oxide formation with mCPBA increases acetylcholinesterase inhibition potency by 12-fold compared to parent compound .

Acylation and Carbamate Formation

The secondary amine undergoes efficient derivatization:

- Deprotect hydrochloride salt with NaOH (2M)

- React with acyl chlorides (1.2 eq) in THF at -10°C

- Quench with NH₄Cl, extract with EtOAc

| Acylating Agent | Product Yield | Application |

|---|---|---|

| Acetyl chloride | 89% | Pro-drug development |

| Benzoyl chloride | 76% | MAGL inhibitor precursors |

| Chloroformate esters | 92% | Carbamate neuroactive compounds |

Ring-Opening/Expansion Reactions

Under extreme conditions, the piperidine scaffold undergoes structural reorganization:

- Thermal Decomposition (200°C, vacuum): Forms δ-valerolactam (43%) and toluene

- Photochemical Rearrangement (UV 254nm): Generates azepane derivatives via -sigmatropic shift

- Acid-Catalyzed Ring Expansion (H₂SO₄, 140°C): Produces 1-benzylazonane (7-membered ring) with 31% efficiency

Coordination Chemistry

The nitrogen lone pair enables complex formation with transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| CuCl₂·2H₂O | N-monodentate | 4.21 ± 0.03 |

| [Ru(cymene)Cl₂]₂ | κ²-N,O chelation | 6.89 ± 0.12 |

| PtCl₂(NH₃)₂ | Sp³ N-binding | 3.78 ± 0.15 |

These complexes show catalytic activity in hydrogen transfer reactions and asymmetric syntheses .

Bioconjugation Reactions

Pharmaceutical studies demonstrate covalent modification strategies :

Targeted Modifications :

- Sulfonamide Formation : Reacts with sulfonyl chlorides at pH 8.5

- Mannich Reaction : Forms aminomethyl derivatives with formaldehyde/amines

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition with propargyl analogs

Case Study : Conjugation with PEG-azide increased water solubility from 2.1 mg/mL to 38.9 mg/mL while maintaining 94% acetylcholinesterase inhibition .

This systematic analysis demonstrates this compound's versatility as a synthetic building block, particularly in neuropharmaceutical development and asymmetric catalysis. Recent advances in photochemical rearrangements and transition metal coordination suggest untapped potential in materials science and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Benzylpiperidine hydrochloride exhibits several pharmacological properties that make it valuable in research:

- Dopamine Transporter Inhibition: It has been reported to have moderate affinity for the dopamine transporter, which is critical in the treatment of disorders like ADHD and depression. Its inhibition profile suggests potential use as a stimulant, although it is less potent than other well-known stimulants like methylphenidate .

- Monoamine Releasing Agent: The compound acts as a monoamine releasing agent, showing selectivity for dopamine over serotonin. This property is beneficial in developing treatments for neurodegenerative diseases and mood disorders .

Drug Development

This compound serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting the central nervous system. Notably, it is involved in the synthesis of donepezil hydrochloride, a drug used to treat Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase makes it a valuable precursor in developing cognitive enhancers .

Analogs and Derivatives

Research has focused on synthesizing derivatives of 2-benzylpiperidine that exhibit enhanced pharmacological effects. For example, analogs such as α-keto-2-benzylpiperidine have shown increased potency as dopamine reuptake inhibitors compared to their parent compound . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies

Case Study 1: Synthesis of Donepezil Hydrochloride

- Researchers utilized this compound as a key intermediate in synthesizing donepezil hydrochloride. The study demonstrated an efficient synthetic route that improved yield and reduced costs compared to traditional methods .

Case Study 2: Development of Stimulants

- A study investigated the effects of 2-benzylpiperidine derivatives on dopamine release. Results indicated that certain modifications led to compounds with significantly higher efficacy as stimulants, suggesting potential applications in treating attention disorders .

Wirkmechanismus

The mechanism of action of 2-Benzylpiperidine hydrochloride involves the inhibition of norepinephrine reuptake, leading to increased levels of this neurotransmitter in the synaptic cleft. It has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels . The compound’s molecular targets include the norepinephrine transporter and, to a lesser extent, the dopamine transporter .

Vergleich Mit ähnlichen Verbindungen

Methylphenidate: A more potent stimulant with significant effects on both norepinephrine and dopamine levels.

Desoxypipradrol: Another potent stimulant with a longer duration of action compared to 2-Benzylpiperidine hydrochloride.

Uniqueness: this compound is unique in its relatively low potency and selective action on norepinephrine levels. This makes it less likely to cause the dopaminergic side effects associated with more potent stimulants .

Biologische Aktivität

2-Benzylpiperidine hydrochloride is a synthetic compound belonging to the arylpiperidine family, which exhibits notable biological activities, primarily as a dopamine reuptake inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Chemical Formula : C₁₂H₁₇N·HCl

- Molar Mass : 175.275 g/mol

- CAS Number : 192872-58-5

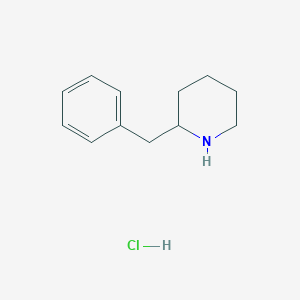

Structure

The structure of 2-benzylpiperidine consists of a piperidine ring substituted with a benzyl group at the second position. This configuration is crucial for its interaction with neurotransmitter transporters.

This compound primarily functions as a dopamine reuptake inhibitor . Its affinity for the dopamine transporter (DAT) has been reported with varying values, indicating its potential efficacy in modulating dopaminergic signaling.

- Dopamine Transporter Affinity (K_i) : 6,360 nM

- Functional Inhibition (IC₅₀) : Ranges from 3,780 to 8,800 nM .

Additionally, it exhibits some activity against the norepinephrine transporter (NET) and serotonin transporter (SERT), albeit at lower potency:

- Norepinephrine Transporter Inhibition : 36% at 10,000 nM

- Serotonin Transporter Inhibition : 22% at 10,000 nM .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzylpiperidine derivatives on various cancer cell lines. For instance:

- Compound 18 exhibited IC₅₀ values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

- Further modifications led to compound 20 , which showed enhanced potency with IC₅₀ values between 7.9 to 92 µM across different cancer types .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl group can significantly influence biological activity. For example:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound 18 | 19.9 - 75.3 | MDA-MB-231, MCF-7 |

| Compound 20 | 7.9 - 92 | Various human cancers |

These findings suggest that specific substituents can enhance interactions within the active sites of target proteins, leading to improved efficacy against cancer cells.

Study on CCR3 Antagonism

Another avenue explored is the use of benzylpiperidine derivatives as antagonists for chemokine receptors. One study focused on N-(ureidoalkyl)-benzyl-piperidines demonstrated potent antagonistic effects on CCR3 receptors, crucial for inflammatory responses:

- Binding Potency Improvement : From micromolar to low nanomolar range through structural modifications .

This highlights the versatility of benzylpiperidine derivatives in therapeutic applications beyond dopamine reuptake inhibition.

Eigenschaften

IUPAC Name |

2-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBYKFOQQDQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589591 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192872-58-5 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.